molecular formula C23H36O4 B15165487 Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate CAS No. 193343-05-4

Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B15165487
CAS No.: 193343-05-4
M. Wt: 376.5 g/mol
InChI Key: MKAHKRGPOWFCRA-UHFFFAOYSA-N
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Description

Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C23H36O4 It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions, and the carboxylic acid group is esterified with a dodecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)prop-2-enoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction. The product is then isolated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The methoxy groups on the phenyl ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The ester moiety can undergo hydrolysis to release the active cinnamic acid derivative, which can then exert its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is unique due to the presence of both the dodecyl ester and the methoxy-substituted phenyl ring. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

193343-05-4

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

dodecyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-13-18-27-23(24)17-15-20-14-16-21(25-2)22(19-20)26-3/h14-17,19H,4-13,18H2,1-3H3

InChI Key

MKAHKRGPOWFCRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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